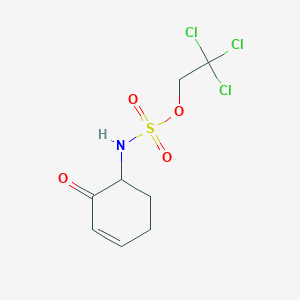
N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a diethylamino group attached to a tetrahydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine typically involves the reaction of diethylamine with a suitable precursor of the tetrahydropyridine ring. One common method involves the reduction of a pyridine derivative followed by alkylation with diethylamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like ethanol or tetrahydrofuran under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and other advanced techniques are employed to optimize the reaction conditions and minimize by-products. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into more saturated amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Saturated amines.
Substitution: Substituted tetrahydropyridines.
Aplicaciones Científicas De Investigación
N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylamino group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity. This compound may also participate in signaling pathways by acting as an agonist or antagonist, depending on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine
- N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)propan-1-amine
- N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)butan-1-amine
Uniqueness
N,N-Diethyl-2-(3,4,5,6-tetrahydropyridin-2-yl)ethan-1-amine is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. Compared to its dimethyl and propyl analogs, the diethyl group provides a different steric and electronic environment, influencing its reactivity and interaction with molecular targets .
Propiedades
Número CAS |
920512-73-8 |
|---|---|
Fórmula molecular |
C11H22N2 |
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(2,3,4,5-tetrahydropyridin-6-yl)ethanamine |
InChI |
InChI=1S/C11H22N2/c1-3-13(4-2)10-8-11-7-5-6-9-12-11/h3-10H2,1-2H3 |
Clave InChI |
PGEMWHYQZLARDQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC1=NCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)



![4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol](/img/structure/B14183209.png)

![4-Ethoxy-6-(furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14183219.png)
![3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol](/img/structure/B14183220.png)

![Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane](/img/structure/B14183248.png)
![3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14183253.png)
![Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14183258.png)
